![molecular formula C16H23N5O2 B5677510 N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide
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Overview
Description
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying biological processes and as a potential therapeutic agent.
Mechanism of Action
The exact mechanism of action of N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide is not fully understood. However, it is believed to act by modulating the activity of certain ion channels in the brain.
Biochemical and Physiological Effects:
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been shown to have various biochemical and physiological effects. For example, it has been shown to affect the release of certain neurotransmitters in the brain. It has also been shown to have anxiolytic and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide in lab experiments is its specificity for certain ion channels in the brain. This can allow researchers to study these channels in a more targeted way. However, one limitation of using this compound is that it may have off-target effects on other ion channels or biological processes.
Future Directions
There are several future directions for research on N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide. One direction is to further investigate its potential therapeutic applications, particularly for the treatment of neurological disorders. Another direction is to study its effects on other biological processes and ion channels. Additionally, further research could be done to optimize the synthesis method for this compound.
Synthesis Methods
The synthesis of N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide involves several steps. The first step involves the reaction of cyclohexylamine with ethyl chloroformate to form N-ethylcyclohexylcarbamate. This intermediate is then reacted with 5-(bromomethyl)-1,2,4-oxadiazole to form N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]ethylcarbamate. Finally, this compound is reacted with 1-(pyrazol-1-yl)butan-2-one to form N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide.
Scientific Research Applications
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide has been used in scientific research to study various biological processes. For example, it has been used as a tool for studying the function of certain ion channels in the brain. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrazol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-2-13(21-10-6-9-18-21)16(22)17-11-14-19-15(20-23-14)12-7-4-3-5-8-12/h6,9-10,12-13H,2-5,7-8,11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTUTLXFJMKJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NC(=NO1)C2CCCCC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide |
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